molecular formula C7H10N2O2 B1266759 1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 24466-52-2

1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1266759
CAS No.: 24466-52-2
M. Wt: 154.17 g/mol
InChI Key: DVLXMSGVTVOEGA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the reaction of urea with malonic acid derivatives in the presence of a base. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in the industrial synthesis include urea, malonic acid derivatives, and suitable bases such as sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of barbiturate drugs, which are used as sedatives and anesthetics.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a model compound for studying the behavior of pyrimidine derivatives in biological systems.

    Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. The pathways involved include the binding of the compound to the GABA receptor sites, resulting in increased chloride ion influx and hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

1-Propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:

    Barbituric Acid: The parent compound of barbiturates, lacking the propyl group.

    Thiobarbituric Acid: A sulfur analog of barbituric acid with similar sedative properties.

    Phenobarbital: A widely used barbiturate with a phenyl group substitution, known for its anticonvulsant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the first position influences its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXMSGVTVOEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290709
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24466-52-2
Record name NSC70462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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